n-Isopropyl-2-(methylamino)ethane-1-sulfonamide
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Overview
Description
n-Isopropyl-2-(methylamino)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H16N2O2S and a molecular weight of 180.27 g/mol . It is a sulfonamide derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-(methylamino)ethane-1-sulfonamide typically involves the reaction of isopropylamine with 2-(methylamino)ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-(methylamino)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
n-Isopropyl-2-(methylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- n-Propyl-2-(methylamino)ethane-1-sulfonamide
- n-Butyl-2-(methylamino)ethane-1-sulfonamide
- n-Isopropyl-2-(ethylamino)ethane-1-sulfonamide
Uniqueness
n-Isopropyl-2-(methylamino)ethane-1-sulfonamide is unique due to its specific structural features, such as the isopropyl group and the methylamino group, which confer distinct chemical and biological properties. These features make it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C6H16N2O2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(methylamino)-N-propan-2-ylethanesulfonamide |
InChI |
InChI=1S/C6H16N2O2S/c1-6(2)8-11(9,10)5-4-7-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZXHZZOYZIXBFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC |
Origin of Product |
United States |
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